molecular formula C23H23N5O4 B2922726 ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate CAS No. 1261010-13-2

ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2922726
CAS No.: 1261010-13-2
M. Wt: 433.468
InChI Key: MASOWNARTURGTL-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a [1,2,4]triazolo[4,3-a]quinoxaline core. This core structure has been identified as a potent ligand for numerous receptors .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A range of studies have investigated the synthesis of various heterocyclic compounds, including triazoloquinoxaline derivatives, highlighting their potential antimicrobial and antifungal properties. For example, Sanna et al. (1990) prepared 4-ethyl-1(2)-R-1(2)H-4,7-dihydro-triazolo[4,5-h]-quinolin-7-one-6- carboxylic acids as novel analogues of oxolinic acid to explore their antimicrobial activity, which showed selective activity against Escherichia coli (Sanna, Carta, Paglietti, Zanetti, & Fadda, 1990). Similarly, Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, assessing their antibacterial and antifungal activities, indicating the potential for bioactive compound development (Hassan, 2013).

Novel Heterocyclic Systems

Lipunova et al. (1997) reported on the synthesis of derivatives of 4-oxo-4H-benzazolo[2',3':3,4][1,2,4]triazino[5,6,1-i,j]quinoline-5-carboxylic acids, representing a novel heterocyclic system with potential applications in the development of new pharmaceuticals (Lipunova, Mokrushina, Nosova, RusinovaLarisa, & Charushin, 1997).

Antidepressant Potential and Receptor Antagonism

Sarges et al. (1990) identified 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as a novel class of potent adenosine receptor antagonists with potential as rapid-onset antidepressants. This study highlights the therapeutic potential of such compounds in behavioral despair models in rats, indicating their possible use in treating depression (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Diversified Synthesis Approaches

An et al. (2017) demonstrated a diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through Ugi-4-CR and copper-catalyzed tandem reactions, offering rapid access to complex fused tricyclic scaffolds. This methodological advancement could be pivotal in streamlining the development of bioactive heterocycles with enhanced pharmacological profiles (An, He, Liu, Zhang, Lu, & Cai, 2017).

Future Directions

The future directions for this compound could involve further design, optimization, and investigation to produce more potent anticancer analogs . The potential of further synthetic application of the library members for medicinally oriented synthesis was also shown .

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-5-6-10-16(15)24-19(29)13-27-17-11-7-8-12-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASOWNARTURGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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